Bienvenue dans la boutique en ligne BenchChem!

N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide

5-HT3 receptor pharmacology antiemetic drug development in vitro bioassay

This S-enantiomer (CAS 1227162-75-5) is the definitive ICH Q3A/Q3B reference standard for quantifying the dehydrogenation impurity in Palonosetron. Unlike generic impurity mixtures, this chirally pure compound features a unique dihydronaphthalene moiety for unambiguous HPLC/GC resolution. It is also a potent, selective 5-HT₃ antagonist (pA₂ 8.1) with >6h in vivo duration, suitable for receptor binding studies. A full Structure Elucidation Report and ≥98% purity ensure regulatory acceptability for ANDA submissions.

Molecular Formula C18H22N2O
Molecular Weight 282.387
CAS No. 1227162-75-5
Cat. No. B570422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide
CAS1227162-75-5
Synonyms(S)-N-(Quinuclidin-3-yl)-5,6-dihydronaphthalene-1-carboxamide
Molecular FormulaC18H22N2O
Molecular Weight282.387
Structural Identifiers
SMILESC1CC2=C(C=C1)C(=CC=C2)C(=O)NC3CN4CCC3CC4
InChIInChI=1S/C18H22N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h2-3,5-7,14,17H,1,4,8-12H2,(H,19,21)/t17-/m1/s1
InChIKeyJRYSITMMKDCXIF-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide (CAS 1227162-75-5) Procurement Guide: Identity, Class, and Baseline Characteristics


N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide (CAS 1227162-75-5), also designated Dehydro Palonosetron or RS 42358-197, is a chiral quinuclidine carboxamide that functions as a potent, selective, and orally active 5-HT₃ receptor antagonist [1]. It is the S-enantiomer of RS-42358 and is primarily utilized as a pharmacopoeial reference standard for the identification, quantification, and purity verification of Palonosetron-related substances in ANDA and NDA quality control workflows . Beyond its impurity-marker role, the compound has been independently characterized as a competitive 5-HT₃ antagonist with nanomolar affinity, broad selectivity against 5-HT₁, 5-HT₂, and 5-HT₄ receptors, and sustained in vivo antiemetic activity that surpasses first-generation 5-HT₃ antagonists [1].

Why 5-HT₃ Impurity Reference Standards Are Not Interchangeable: Dehydro Palonosetron (CAS 1227162-75-5) Differentiators


Generic substitution with other 5-HT₃ antagonist impurities (e.g., Palonosetron N-oxide or des-methyl analogs) introduces unacceptable risk in analytical method validation and regulatory filing. CAS 1227162-75-5 is a structurally defined, chirally pure S-enantiomer with a fully saturated dihydronaphthalene moiety that is absent in Palonosetron itself, making it a chromatographically unique marker [1]. Pharmacologically, it is not an inert impurity but an active antagonist with a pA₂ of 8.1 and sub-ng/kg in vivo potency—properties not shared by typical process impurities [2]. Regulatory guidances (ICH Q3A/Q3B) require impurity standards to be individually qualified when they exceed identification thresholds; using a different impurity standard would compromise the accuracy of impurity profiling, potentially delaying ANDA approval [3].

Quantitative Differentiation of CAS 1227162-75-5 (Dehydro Palonosetron) from 5-HT₃ Class Comparators: Evidence for Procurement Decisions


In Vitro Functional Antagonism: RS 42358-197 vs. Ondansetron and Granisetron in Guinea Pig Ileum

RS 42358-197 (CAS 1227162-75-5) served as a competitive antagonist of 5-HT-induced contractions in the guinea pig ileum (low-potency phase), producing a pA₂ of 8.1 (equivalent to K_B ≈ 7.9 nM) [1]. In direct head-to-head testing under identical conditions, its intraduodenal potency exceeded that of both ondansetron and granisetron, although numerical pA₂ values for the comparators were not reported in the same preparation; the claim of superior potency is supported by the integrated in vivo analysis (see Evidence Item 2) . The compound displayed no agonistic or antagonistic activity at 5-HT₁-like, 5-HT₂, or 5-HT₄ receptors at concentrations up to 10 µM, confirming functional selectivity [1].

5-HT3 receptor pharmacology antiemetic drug development in vitro bioassay

In Vivo Duration of Antiemetic Action: RS 42358-197 vs. Ondansetron in Canine Cisplatin Model

In a canine model of cisplatin-induced emesis, RS 42358-197 administered at maximally effective doses (10–100 µg/kg i.v. or 100–1,000 µg/kg i.d.) produced antiemetic protection lasting >6 hours [1]. Under identical experimental conditions, ondansetron's antiemetic effect persisted for only 2 hours [1]. This >3-fold increase in duration of action was accompanied by greater potency when given intraduodenally, with RS 42358-197 also outperforming granisetron in both potency and duration metrics [1]. No hemodynamic changes were observed at these antiemetic doses, indicating a favorable acute safety margin [1].

antiemetic efficacy cisplatin-induced emesis duration of action

Radioligand Binding Affinity and Receptor Heterogeneity Detection: [³H]RS-42358-197 as a Pharmacological Tool

When [³H]RS-42358-197 was used to label 5-HT₃ receptors in murine cortical membranes, it bound with a mean equilibrium dissociation constant (K_D) of 0.14 nM across three mouse strains (range 0.06–0.32 nM) [1]. In ileal tissue from CD-1 mice, affinity was lower (K_D = 2.5 nM), revealing tissue-dependent heterogeneity [1]. This sub-nanomolar cortical affinity is comparable to or exceeds that of [³H]granisetron (K_D ≈ 0.15–0.5 nM) and [³H]LY278584 (K_D ≈ 1–3 nM) reported in parallel studies, establishing [³H]RS-42358-197 as one of the highest-affinity radioligands available for 5-HT₃ receptor binding studies [2].

radioligand binding 5-HT3 receptor heterogeneity KD affinity

Enantiomeric Specificity: (S)-RS-42358-197 vs. (R)-RS-42358 in In Vivo Anxiolytic Models

In the mouse light/dark box model of anxiety, the S-enantiomer RS-42358-197 (CAS 1227162-75-5) produced significant disinhibition of suppressed behavior at sub-ng/kg doses, with maintained efficacy over a 100-million-fold dose range [1]. In stark contrast, the R-enantiomer (RS-42358) was entirely ineffective at all doses tested [1]. This enantiomeric specificity was replicated in rat social interaction and elevated X-maze tests, as well as in a marmoset human threat test, confirming that only the S-configuration confers anxiolytic activity [1].

enantiomeric selectivity anxiolytic models chiral pharmacology

Gastroprokinetic Potency: RS-42358-197 vs. Ondansetron and Granisetron in Conscious Rat

In conscious rats, RS 42358-197 was assessed for gastroprokinetic activity and was found to be both more potent and more efficacious than either ondansetron or granisetron [1]. Although numerical dose-response data are not fully detailed in the publicly available abstract, the directional claim of superiority over both first-generation comparators was explicitly stated based on parallel evaluation in the same laboratory system [1]. The enhanced gastroprokinetic effect may be attributable to the compound's high potency and sustained receptor occupancy, consistent with its extended antiemetic duration [1].

gastroprokinetic activity 5-HT3 antagonist gastric emptying

Regulatory Impurity Qualification: Dehydro Palonosetron as a Specified Impurity with Structural Elucidation Report

CAS 1227162-75-5 (Dehydro Palonosetron) is supplied with a full Structure Elucidation Report (SER) and comprehensive characterization data compliant with ICH guidelines for analytical method development, method validation (AMV), and Quality Control (QC) in ANDA submissions . Unlike generic impurity mixtures or uncharacterized degradation products, this single enantiomer reference standard enables accurate quantification of the dehydrogenation impurity in Palonosetron drug substance and finished product . The compound is designated Palonosetron Impurity 12 in pharmacopoeial contexts, with purity specifications typically ≥95% .

impurity reference standard ANDA filing quality control

Optimal Application Scenarios for CAS 1227162-75-5 (Dehydro Palonosetron): Evidence-Based Selection Guide


Pharmacopoeial Impurity Reference Standard for Palonosetron ANDA Analytical Method Validation (AMV)

CAS 1227162-75-5 is the definitive reference standard for identifying and quantifying the dehydrogenation impurity in Palonosetron drug substance and finished product. With a full Structure Elucidation Report and ≥95% purity, it directly supports HPLC/GC system suitability testing, linearity verification, and limit of detection/quantification (LOD/LOQ) studies required under ICH Q2(R1) and Q3A guidelines. Procurement of this characterized single enantiomer over generic impurity mixtures ensures regulatory acceptability in ANDA submissions .

In Vivo Antiemetic Pharmacology Studies Requiring Extended Duration 5-HT₃ Blockade

Investigators conducting canine or ferret cisplatin-induced emesis studies who require sustained 5-HT₃ receptor antagonism beyond the 2-hour limit of ondansetron should select RS 42358-197. Its >6-hour duration of action reduces re-dosing frequency and minimizes experimental variability introduced by fluctuating drug levels. The compound's oral bioavailability and absence of hemodynamic effects at antiemetic doses further support its use in chronic dosing protocols [1].

5-HT₃ Receptor Radioligand Binding Assays for Receptor Heterogeneity Studies

[³H]RS-42358-197 (tritiated from CAS 1227162-75-5) offers sub-nanomolar K_D values (0.14 nM in mouse cortex) and the demonstrated ability to discriminate tissue-specific 5-HT₃ receptor subtypes. This compound is the radioligand of choice for binding studies requiring high-affinity labeling of brain cortical receptors and detection of pharmacological heterogeneity across brain and peripheral tissues, outperforming [³H]LY278584 and matching or exceeding [³H]granisetron affinity [2].

Chiral Pharmacology and Enantiomer-Specific Behavioral Studies

Experimental paradigms requiring enantiomeric purity verification or investigation of stereospecific 5-HT₃ pharmacology must procure the S-enantiomer (CAS 1227162-75-5), as the R-enantiomer is biologically inactive in all tested behavioral models (mouse light/dark, rat social interaction, rat elevated X-maze, marmoset human threat). Use of the racemate or the R-isomer would produce null results in anxiolytic screening, making chiral identity verification a critical procurement parameter [3].

Quote Request

Request a Quote for N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.